Cas no 2228554-20-7 (3-(1H-pyrazol-4-yl)methylazetidin-3-ol)

3-(1H-pyrazol-4-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(1H-pyrazol-4-yl)methylazetidin-3-ol
- EN300-1813553
- 2228554-20-7
- 3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol
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- インチ: 1S/C7H11N3O/c11-7(4-8-5-7)1-6-2-9-10-3-6/h2-3,8,11H,1,4-5H2,(H,9,10)
- InChIKey: NIRCJAGRWQTSQR-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=NNC=2)CNC1
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1
3-(1H-pyrazol-4-yl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813553-1.0g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1813553-2.5g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1813553-10g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1813553-1g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1813553-5g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1813553-10.0g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1813553-0.05g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1813553-0.5g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1813553-0.25g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1813553-5.0g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 5g |
$4349.0 | 2023-06-01 |
3-(1H-pyrazol-4-yl)methylazetidin-3-ol 関連文献
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1. Book reviews
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2. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
3-(1H-pyrazol-4-yl)methylazetidin-3-olに関する追加情報
3-(1H-pyrazol-4-yl)methylazetidin-3-ol: A Comprehensive Overview
3-(1H-pyrazol-4-yl)methylazetidin-3-ol, also known by its CAS number 2228554-20-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyrazole ring with an azetidine framework. The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, is known for its versatility in chemical reactions and biological activities. The azetidine ring, a four-membered saturated ring with one oxygen atom, contributes to the compound's hydroxyl functionality and potential for hydrogen bonding.
The synthesis of 3-(1H-pyrazol-4-yl)methylazetidin-3-ol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its application in drug development. The use of chiral catalysts, such as proline derivatives, has significantly improved the efficiency of the synthesis process, making it more scalable and cost-effective.
In terms of biological activity, 3-(1H-pyrazol-4-yl)methylazetidin-3-ol has shown promising results in preclinical studies. It exhibits potent inhibitory effects against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are key targets for the development of drugs to treat Alzheimer's disease and related conditions. Recent research has demonstrated that the compound's ability to cross the blood-brain barrier (BBB) is enhanced due to its lipophilic nature and molecular weight, which are within the optimal range for BBB penetration.
The structural flexibility of 3-(1H-pyrazol-4-yl)methylazetidin-3-ol allows for further functionalization, enabling the creation of derivative compounds with improved pharmacokinetic profiles. For instance, the introduction of electron-withdrawing groups on the pyrazole ring has been shown to increase the compound's stability and bioavailability. Additionally, the azetidine ring can be modified to incorporate additional functional groups, such as hydroxyl or amino groups, which can enhance its binding affinity to target proteins.
From a materials science perspective, 3-(1H-pyrazol-4-yl)methylazetidin-3-ol has potential applications in the development of advanced materials. Its ability to form hydrogen bonds makes it a suitable candidate for use in supramolecular chemistry and self-assembling systems. Recent studies have explored its role as a building block in the synthesis of coordination polymers and metal organic frameworks (MOFs), where it serves as a versatile ligand due to its multiple donor sites.
In conclusion, 3-(1H-pyrazol-4-y)methylazetidin-3-ol) is a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and versatile properties make it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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